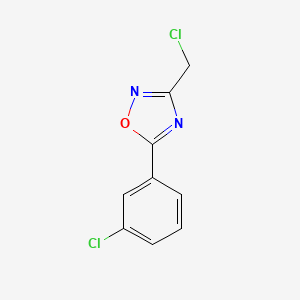

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Description

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (C₉H₆Cl₂N₂O; molecular weight ~228.07) is a disubstituted 1,2,4-oxadiazole derivative characterized by a chloromethyl group at position 3 and a 3-chlorophenyl substituent at position 3. The compound’s exact mass is 227.9623 Da . The 1,2,4-oxadiazole core is a five-membered heterocycle with one oxygen and two nitrogen atoms, conferring rigidity and stability.

Properties

IUPAC Name |

3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDMJGXXGOORCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435344 | |

| Record name | 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657423-57-9 | |

| Record name | 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Routes for 1,2,4-Oxadiazoles

Two classical methods are primarily used for synthesizing 1,2,4-oxadiazoles:

- Cyclization of amidoximes with acyl chlorides (most common)

- 1,3-Dipolar cycloaddition of nitrile oxides to nitriles

The amidoxime route is particularly relevant for preparing 3,5-disubstituted 1,2,4-oxadiazoles such as the target compound.

Preparation of 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Starting Materials and Key Intermediates

- Benzamidoxime derivatives : Prepared by reaction of hydroxylamine hydrochloride with nitriles.

- Acyl chlorides : Derived from substituted benzoic acids, including 3-chlorobenzoic acid for the 3-chlorophenyl substituent.

- Chloroacetyl chloride : Used to introduce the chloromethyl group at the 3-position of the oxadiazole ring.

Stepwise Preparation Method

Step 1: Synthesis of Benzamidoxime

- Hydroxylamine hydrochloride reacts with the corresponding nitrile (e.g., 3-chlorobenzonitrile) in ethanol/water under reflux to form the amidoxime intermediate.

- The product is purified by recrystallization.

Step 2: Preparation of Acyl Chloride

- 3-Chlorobenzoic acid is converted to 3-chlorobenzoyl chloride by refluxing with thionyl chloride.

- Excess thionyl chloride is removed by distillation.

Step 3: Formation of the Oxadiazole Ring (Cyclization)

- The amidoxime is reacted with chloroacetyl chloride in the presence of triethylamine at low temperature (0 °C) to form an intermediate.

- Without isolation, the reaction mixture is heated in toluene under reflux for 12 hours to induce cyclization, forming the this compound.

- The product is purified by extraction and silica gel column chromatography using hexane/ethyl acetate mixtures.

Representative Reaction Conditions and Yields

Alternative and Supporting Synthetic Procedures

Use of Phosphoryl Chloride as Dehydrating Agent

Green Chemistry Approaches

- Recent advances include microwave-assisted synthesis, electrochemical methods, and surfactant-mediated cyclizations aiming to reduce reaction times and improve yields.

- For example, visible light-induced oxidative cyclization and aqueous medium catalysis have been reported for related oxadiazole derivatives, but specific application to chloromethyl-substituted derivatives requires further adaptation.

Mechanistic Insights and Reaction Analysis

- The key step involves nucleophilic attack of the amidoxime's nitrogen on the acyl chloride, followed by intramolecular cyclization and dehydration to form the oxadiazole ring.

- The chloromethyl substituent is introduced via chloroacetyl chloride, which reacts with the amidoxime before ring closure.

- Reaction monitoring by TLC and characterization by NMR (1H, 13C), melting point, and mass spectrometry confirm product formation and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group exhibits high reactivity toward nucleophiles. Key substitutions include:

Thiocyanation and Selenocyanation

Treatment with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) in acetonitrile at 82°C produces thio- or selenocyanatomethyl derivatives (Table 1) .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| KSCN | 5-(thiocyanatomethyl)-3-(3-Cl-Ph) | 85% | MeCN, 82°C, 4 h |

| KSeCN | 5-(selenocyanatomethyl)-3-(3-Cl-Ph) | 78% | MeCN, 82°C, 4 h |

This reaction proceeds via an SN2 mechanism , facilitated by tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Amination

Reaction with primary or secondary amines (e.g., morpholine, piperidine) replaces the chlorine atom with an amine group. For example, treatment with morpholine in dichloromethane (DCM) produces 5-(morpholinomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole .

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., concentrated HCl, reflux), the 1,2,4-oxadiazole ring undergoes hydrolysis to form 3-(3-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole hydrazide , a precursor for synthesizing fused heterocycles .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄. For example, coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxybiphenyl-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole .

Mechanistic Insights

-

Steric and electronic effects : The electron-deficient oxadiazole ring directs nucleophiles to the chloromethyl group rather than the aromatic ring .

-

Catalytic roles : TBAB enhances thiocyanation by stabilizing the transition state through ion-pair interactions .

This compound’s versatility in nucleophilic substitutions and cross-couplings makes it a critical intermediate in pharmaceutical and materials science research .

Scientific Research Applications

Anticancer Activity

Numerous studies have identified derivatives of 1,2,4-oxadiazoles as potential anticancer agents. The compound 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has shown promise in this area.

- Case Study : A study by Maftei et al. synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cells, indicating moderate activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HT-29 | 92.4 |

| 2 | OVXF 899 | 2.76 |

| 3 | PXF 1752 | 9.27 |

Antioxidant Properties

Research has also indicated that oxadiazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Case Study : A synthesis of novel oxadiazole derivatives revealed significant antioxidant activity through various assays, suggesting potential therapeutic applications in oxidative stress management .

Electrochemical Applications

The electrochemical properties of oxadiazoles have been explored for applications in sensors and energy storage devices.

- Case Study : Research demonstrated the use of oxadiazole-based compounds in developing electrochemical sensors for detecting specific biomolecules, showcasing their utility in analytical chemistry .

Summary of Findings

The applications of this compound span various fields including medicinal chemistry and materials science. Its derivatives have shown potential as anticancer agents and antioxidants while also being applicable in electrochemical sensors.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Substituent Effects on Bioactivity

- Halogen Position: The position of chlorine on the phenyl ring significantly impacts activity.

- Heterocyclic Moieties : Compounds with thiophene (e.g., C₇H₅ClN₂OS) or indole (e.g., C₁₅H₉Cl₂N₃O) substituents demonstrate enhanced biological activity due to improved π-π stacking or enzyme inhibition .

- Electron-Withdrawing Groups : The trifluoromethyl group in 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole enhances metabolic stability and target affinity, contributing to its anticancer activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in drug discovery.

- Molecular Formula : C9H6Cl2N2O

- Molecular Weight : 229.06 g/mol

- CAS Number : 657423-57-9

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inducing apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis via caspase activation |

| HT-1080 | 8.5 | Cell cycle arrest at G2/M phase |

| A-549 | 9.0 | Induction of apoptosis |

These findings suggest that the compound may act through mechanisms involving caspase activation and cell cycle disruption, similar to known chemotherapeutic agents .

Antimicrobial and Antiparasitic Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Reports indicate that certain analogs exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. Additionally, studies on related compounds have highlighted their potential as antiplasmodial agents against Plasmodium falciparum, demonstrating effective inhibition at low micromolar concentrations .

Structure-Activity Relationships (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural modifications. Key observations include:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while electron-donating groups improve anticancer efficacy.

- Positioning of Substituents : The placement of substituents on the aromatic rings significantly affects the potency and selectivity of the compounds .

Case Studies

- Anticancer Studies : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Antiparasitic Activity : In a study assessing the effectiveness against Plasmodium falciparum, certain oxadiazole derivatives demonstrated selective inhibition with IC50 values below 40 nM, indicating potential for further development as antimalarial agents .

Q & A

Q. What are the optimized synthetic routes for 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be tailored for yield improvement?

The compound can be synthesized via two primary routes:

- Route 1 : Reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates with appropriate electrophiles under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Characterization involves IR, -NMR, -NMR, and mass spectrometry .

- Route 2 : A one-pot protocol using 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with KCN at controlled temperatures (e.g., 60–80°C). This method introduces nitrile groups or enables decyanation pathways, depending on reaction conditions .

Yield Optimization : Adjust stoichiometry, use catalysts (e.g., NaH or CsCO), and optimize reaction time (typically 6–24 hours).

Q. What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : -NMR identifies protons on the chloromethyl group (δ ~4.6–4.8 ppm) and aromatic protons (δ ~7.2–8.0 ppm). -NMR confirms oxadiazole ring carbons (δ ~165–175 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 256.97 for CHClNO) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers away from heat and ignition sources due to its chloromethyl group’s reactivity .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the oxadiazole ring influence biological activity?

- 3-Position : Para-substituted aryl groups (e.g., 3-chlorophenyl) enhance enzyme inhibition (e.g., Sirt2 IC = 1.5 µM). Halogen substituents improve lipophilicity and target binding .

- 5-Position : Chloromethyl or cyclic aminomethyl groups are critical for apoptosis induction in cancer cells (e.g., T47D breast cancer line) by modulating caspase activation .

SAR Strategy : Use combinatorial libraries to test substituents (e.g., trifluoromethyl, methoxy) and evaluate activity via high-throughput screening .

Q. What mechanisms underlie this compound’s apoptosis-inducing effects in cancer cells?

- Cell Cycle Arrest : Flow cytometry reveals G-phase arrest in T47D cells, followed by caspase-3/7 activation .

- Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a molecular target, linking the compound to insulin-like growth factor signaling disruption .

Q. How can computational modeling guide the design of derivatives with dual nuclear receptor modulation (e.g., FXR/PXR)?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to farnesoid X receptor (FXR) and pregnane X receptor (PXR). Key interactions include hydrogen bonding with Ser332 (FXR) and hydrophobic contacts with Leu308 (PXR) .

- CoMFA Models : Develop 3D-QSAR models to correlate substituent electrostatic/steric fields with activity. For example, bulky groups at the 5-position improve FXR antagonism .

Q. How should researchers address contradictory biological activity data across cell lines?

Q. What chemical derivatization strategies enable functional group interconversion while retaining bioactivity?

- Nitrile Introduction : React the chloromethyl group with KCN to form 5-(cyanomethyl) derivatives, which can undergo further cyclization .

- Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or isoxazole to assess activity retention in insecticidal assays (e.g., Plutella xylostella LC = 0.20 mg/L) .

Q. What advanced techniques confirm the stereochemical and crystalline properties of derivatives?

Q. How are enzyme inhibition potencies (e.g., IC50_{50}50) determined for targets like Sirt2 or MAO?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.